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Compound of Interest

Compound Name:
(4-

Hydroxyphenyl)diphenylmethanol

Cat. No.: B096202 Get Quote

An In-depth Technical Guide to 4-Hydroxytrityl
Alcohol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of 4-Hydroxytrityl Alcohol (CAS No: 15658-11-4), also known as (4-
hydroxyphenyl)diphenylmethanol. This document is intended to serve as a valuable

resource for researchers, scientists, and professionals in drug development by consolidating

available data on its properties, synthesis, and spectral characterization.

Core Physicochemical Properties
4-Hydroxytrityl Alcohol is a substituted triphenylmethanol, a class of compounds with significant

applications in organic synthesis and medicinal chemistry. Its physicochemical properties are

crucial for understanding its reactivity, solubility, and potential applications in drug design and

development.
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Property Value Source

Molecular Formula C₁₉H₁₆O₂ [1]

Molecular Weight 276.33 g/mol [1]

Appearance
Light orange to yellow to green

powder to crystal
[1]

Melting Point 160.0 - 164.0 °C

Boiling Point (Predicted) 473.4 ± 40.0 °C [2]

Density (Predicted) 1.208 ± 0.06 g/cm³ [2]

pKa (Predicted) 10.0 ± 0.10 [3]

Solubility Soluble in Methanol [2][3]

Synthesis
While a specific, detailed experimental protocol for the synthesis of 4-Hydroxytrityl Alcohol is

not readily available in the searched literature, a general and widely applicable method for the

synthesis of triphenylmethanol and its derivatives is the Grignard reaction.[4][5][6] This versatile

carbon-carbon bond-forming reaction can be adapted to produce 4-Hydroxytrityl Alcohol.

A plausible synthetic route would involve the reaction of a Grignard reagent derived from a

protected 4-halophenol with benzophenone, followed by deprotection. Alternatively, the reaction

of phenylmagnesium bromide with a 4-hydroxybenzophenone derivative could be employed.

A general workflow for a Grignard synthesis is presented below.
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Step 1: Grignard Reagent Formation

Step 2: Grignard Reaction

Step 3: Deprotection
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A general workflow for the synthesis of 4-Hydroxytrityl Alcohol via a Grignard reaction.

Spectroscopic Data
Detailed experimental spectra for 4-Hydroxytrityl Alcohol are not widely published. However,

based on the known spectral properties of its constituent functional groups (phenyl rings, a

tertiary alcohol, and a phenol), the expected spectral characteristics can be predicted.

1H NMR Spectroscopy
The proton NMR spectrum of 4-Hydroxytrityl Alcohol is expected to show distinct signals for the

aromatic protons and the hydroxyl protons.

Aromatic Protons (Ar-H): A complex multiplet pattern is anticipated in the range of δ 6.7-7.5

ppm. The protons on the phenyl ring bearing the hydroxyl group will be distinct from the
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protons on the other two phenyl rings. The protons ortho and meta to the hydroxyl group will

likely appear as doublets due to splitting by their neighbors.

Hydroxyl Protons (-OH): Two distinct singlets are expected, one for the phenolic hydroxyl

group and one for the tertiary alcohol hydroxyl group. The chemical shifts of these protons

are highly dependent on the solvent, concentration, and temperature. The phenolic -OH

proton signal is typically found between δ 4-8 ppm, while the tertiary alcohol -OH proton

signal is generally observed between δ 1-5 ppm.

13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the

molecule.

Aromatic Carbons (Ar-C): A series of signals is expected in the δ 115-160 ppm region. The

carbon bearing the phenolic hydroxyl group (C-OH) will be significantly deshielded and

appear downfield, typically around δ 155-160 ppm. The other aromatic carbons will resonate

in the typical aromatic region.

Carbinol Carbon (C-OH): The tertiary carbon atom bonded to the three phenyl rings and the

hydroxyl group is expected to have a chemical shift in the range of δ 70-90 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Hydroxytrityl Alcohol will be characterized by the vibrational frequencies

of its functional groups.

O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200

cm⁻¹ due to the hydrogen-bonded hydroxyl groups (both phenolic and alcoholic). A sharper,

weaker peak around 3600 cm⁻¹ may be observed for the free O-H stretch in dilute solutions.

C-O Stretching: A strong absorption band for the tertiary alcohol C-O stretch is expected

around 1150-1000 cm⁻¹. The phenolic C-O stretch will likely appear in the 1260-1180 cm⁻¹

region.

Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.
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Aromatic C=C Bending: Characteristic absorptions for the aromatic rings will be present in

the 1600-1450 cm⁻¹ region.

Mass Spectrometry
The mass spectrum of 4-Hydroxytrityl Alcohol will show the molecular ion peak and

characteristic fragmentation patterns.

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 276.

Fragmentation: Common fragmentation pathways for tertiary alcohols include the loss of a

water molecule (M-18), leading to a peak at m/z = 258. Alpha-cleavage, involving the loss of

a phenyl radical (M-77), would result in a fragment at m/z = 199. The most stable fragment,

and likely the base peak, would be the triphenylmethyl (trityl) cation (Ph₃C⁺) at m/z = 243,

formed after the loss of the hydroxyl group. The fragmentation of the 4-hydroxyphenyl group

could also lead to other characteristic ions.

[C19H16O2]+•
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(Molecular Ion)

[C19H14O]+•
m/z = 258

- H2O

[C13H11O2]+
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Predicted mass spectrometry fragmentation pathway of 4-Hydroxytrityl Alcohol.

Applications in Drug Development
Substituted triphenylmethanols are valuable scaffolds in medicinal chemistry. The presence of

a phenolic hydroxyl group in 4-Hydroxytrityl Alcohol provides a site for further functionalization,

allowing for the synthesis of a variety of derivatives with potential biological activity. The trityl
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group itself is often used as a bulky, lipophilic protecting group in organic synthesis, including in

the preparation of drug candidates. Furthermore, phenolic compounds are known to possess

antioxidant properties, which could be a feature of interest in drug design.[7]

Conclusion
This technical guide has summarized the currently available physicochemical information for 4-

Hydroxytrityl Alcohol. While some key experimental data, particularly detailed synthetic

protocols and comprehensive spectroscopic analyses, are not widely reported, the predicted

properties provide a solid foundation for researchers and scientists. The versatile structure of 4-

Hydroxytrityl Alcohol suggests its potential as a building block in the synthesis of novel

compounds for drug discovery and development. Further experimental investigation is

warranted to fully elucidate its properties and unlock its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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